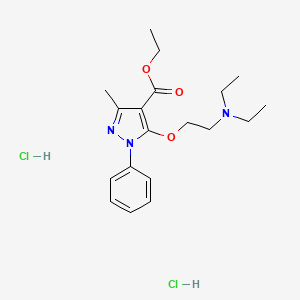
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride typically involves multiple steps. One common method starts with the preparation of pyrazole-4-carboxylic acid derivatives from isoxazole-5(4H)-ones using [RuCl₂(p-cymene)]₂ as a catalyst . The reaction proceeds through a ring-opening non-decarboxylative pathway, generating a vinyl Ru-nitrenoid intermediate that undergoes cyclization to afford the desired pyrazoles.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-pyrazolecarboxylate: A simpler pyrazole derivative with similar chemical properties.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another pyrazole derivative with different substituents.
Uniqueness
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
19477-42-0 |
|---|---|
Molekularformel |
C19H29Cl2N3O3 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
ethyl 5-[2-(diethylamino)ethoxy]-3-methyl-1-phenylpyrazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-5-21(6-2)13-14-25-18-17(19(23)24-7-3)15(4)20-22(18)16-11-9-8-10-12-16;;/h8-12H,5-7,13-14H2,1-4H3;2*1H |
InChI-Schlüssel |
SKDUQSZSYGSFJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


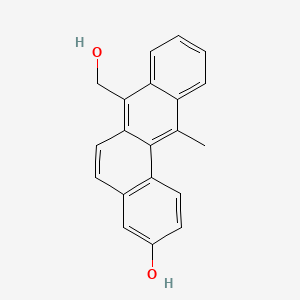
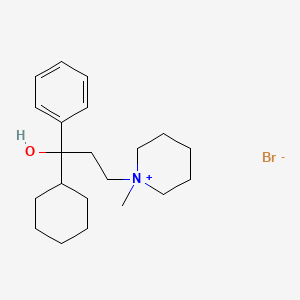
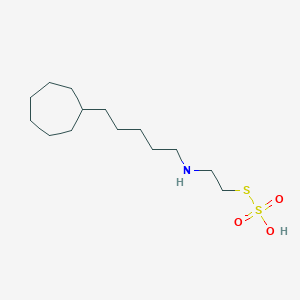
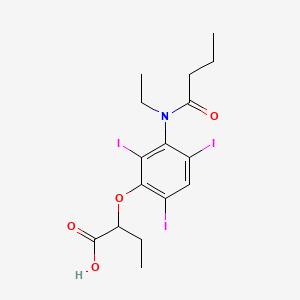

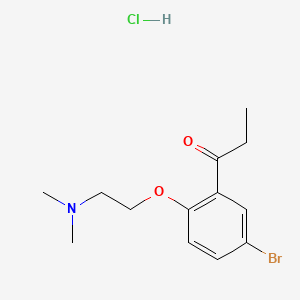
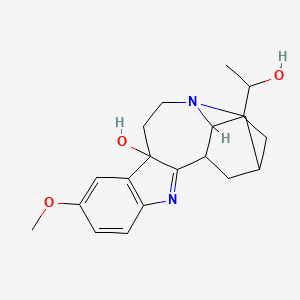
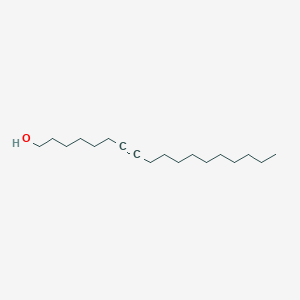
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
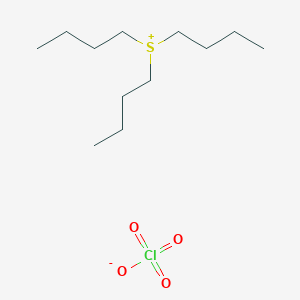
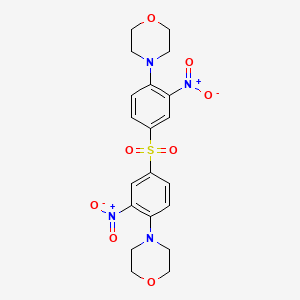
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
